molecular formula C5H5NO3S B2754468 2-(1,2-Thiazol-3-yloxy)acetic acid CAS No. 2126159-57-5

2-(1,2-Thiazol-3-yloxy)acetic acid

Cat. No.: B2754468
CAS No.: 2126159-57-5
M. Wt: 159.16
InChI Key: TXSSFUAQFNUBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Thiazol-3-yloxy)acetic acid is a chemical compound with the molecular formula C5H5NO3S and a molecular weight of 159.16 g/mol . It features a thiazole heterocycle linked to an acetic acid moiety via an ether bond. This structure classifies it as a thiazolyl-acetic acid derivative, a class of compounds recognized in scientific research for their potential as antimicrobial agents and biocides . The presence of both the heterocyclic ring and the carboxylic acid group makes this compound a valuable heterocyclic building block for the synthesis of novel molecules in medicinal and organic chemistry . Researchers can utilize this compound to explore its properties and applications, such as developing new preservative agents for cosmetics and detergents, given that related structures have shown strong and broad antibacterial and antifungal activities with reportedly lower cytotoxicity compared to commercial preservatives like parabens . The acetic acid chain provides a site for further chemical modification, including the formation of amides or esters, allowing for the creation of diverse compound libraries. This product is intended for research purposes as a chemical scaffold and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-thiazol-3-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-5(8)3-9-4-1-2-10-6-4/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSSFUAQFNUBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. For 2-(1,2-Thiazol-3-yloxy)acetic acid, a single-crystal X-ray diffraction experiment would provide detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

A key feature expected to be revealed is the planarity of the thiazole (B1198619) ring and the orientation of the acetic acid side chain relative to it. Of significant interest are the intermolecular interactions that dictate the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is anticipated to form dimeric structures through hydrogen bonds between the carboxyl O-H and C=O groups of adjacent molecules. These interactions are fundamental to the stability of the crystal lattice.

Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-10
b (Å)~5-7
c (Å)~12-15
β (°)~95-105
Z4

Predicted Key Intermolecular Interactions

Interaction TypeAtoms InvolvedPredicted Distance (Å)
Hydrogen Bond (Dimer)O-H···O=C~2.6 - 2.7
π-π StackingThiazole rings~3.5 - 3.8

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing information on the chemical environment of magnetically active nuclei.

One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information about the number and types of protons and carbons in the molecule.

¹H NMR: The spectrum is expected to show distinct signals for the two protons on the thiazole ring, the methylene (B1212753) protons of the acetic acid group, and the acidic proton of the carboxyl group. The chemical shift of the carboxyl proton would be broad and concentration-dependent.

¹³C NMR: The spectrum would display signals for all five carbon atoms: two in the thiazole ring, the methylene carbon, the carbonyl carbon of the acid, and the carbon of the thiazole ring attached to the oxygen.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the two adjacent protons on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the preferred conformation in solution. A NOESY spectrum could, for example, show a correlation between a thiazole proton and the methylene protons, helping to define the orientation of the side chain.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-4 (Thiazole)~7.0-7.2d
H-5 (Thiazole)~7.8-8.0d
-CH₂-~4.8-5.0s
-COOH~13.0br s

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-3 (Thiazole, C-O)~165
C-5 (Thiazole)~140
C-4 (Thiazole)~110
-CH₂-~65
-C=O~170

The bond between the thiazole ring and the ether oxygen (C3-O) may exhibit restricted rotation. This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy, typically by acquiring spectra at various temperatures.

At low temperatures, if the rotation is slow on the NMR timescale, separate signals might be observed for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the rate of the exchange process and determine the activation energy (rotational barrier) for this conformational change. This would provide valuable information about the molecule's flexibility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary; for a molecule with a center of symmetry (like a potential carboxylic acid dimer), vibrations that are Raman active are IR inactive, and vice versa.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong, sharp absorption for the C=O stretch of the carbonyl group is expected around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups would appear in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: In the Raman spectrum, the C=C and C=N stretching vibrations of the thiazole ring would be prominent. The C-S stretching modes of the thiazole ring are also expected to be visible. If the molecule forms a centrosymmetric dimer, the C=O stretch might be weak in the Raman spectrum compared to its IR intensity.

Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (carboxylic acid dimer)FT-IR2500-3300Strong, Broad
C-H stretch (thiazole)FT-IR, Raman3050-3150Medium
C=O stretch (carboxylic acid)FT-IR1700-1730Strong
C=N stretch (thiazole)Raman, FT-IR1500-1600Medium-Strong
C-O stretch (ether & acid)FT-IR1050-1250Strong
C-S stretch (thiazole)Raman650-800Medium

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). europa.eu For this compound (C₅H₅NO₃S), HRMS would verify its molecular formula by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). europa.eu

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem MS experiment), the fragmentation pattern can be analyzed to corroborate the proposed structure. savemyexams.com Key fragmentation pathways would likely involve:

The loss of the carboxyl group as CO₂ (44 Da).

The cleavage of the ether bond, leading to fragments corresponding to the thiazole ring and the acetic acid side chain.

Decarboxylation followed by the loss of the remaining side chain.

Ring-opening and fragmentation of the thiazole moiety itself.

Predicted HRMS Data and Fragmentation

Ion/FragmentFormulaPredicted Exact Mass (m/z)
[M+H]⁺ (Molecular Ion)C₅H₆NO₃S⁺160.0063
[M-COOH]⁺C₄H₄NOS⁺114.0008
[M-CH₂COOH]⁺C₃H₂NOS⁺100.9852
[Thiazol-3-ol + H]⁺C₃H₄NOS⁺102.0008

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level.

Molecular Orbitals, Electron Density, and Electrostatic Potential Maps

No published data exists detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electron density distribution, or electrostatic potential maps specifically for 2-(1,2-Thiazol-3-yloxy)acetic acid. Such studies would be crucial for predicting its reactivity, stability, and potential sites for intermolecular interactions.

Reaction Energetics and Transition State Analysis

There are no available computational studies on the reaction energetics or transition states involving this compound. This information would be vital for understanding its synthesis, degradation pathways, and potential metabolic fate.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics simulations can elucidate the dynamic behavior of a molecule, including its conformational flexibility and interactions with its environment. At present, no molecular dynamics studies have been published for this compound to describe its conformational preferences or its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Molecular Descriptors and In Vitro Predictive Analytics)

QSAR models are predictive tools that correlate the structural features of molecules with their biological activities. The development of a QSAR model requires a dataset of structurally related compounds with measured activities. As there is a lack of biological activity data for a series of compounds directly related to this compound, no specific QSAR models have been developed or published.

Molecular Docking and Ligand-Protein Interaction Studies (Computational Prediction of Biological Targets)

Molecular docking is a computational technique used to predict how a molecule might bind to a biological target, such as a protein. Without any reported biological activity or hypothesized targets for this compound, there are no published molecular docking studies to predict its potential protein interactions.

Biological Activity and Molecular Mechanistic Studies in Vitro and Cellular Level

Enzyme Inhibition and Activation Assays (In Vitro)

Thiazole (B1198619) derivatives have been extensively investigated as inhibitors of various enzymes. For instance, certain 1,3-thiazole derivatives have shown inhibitory activity against cholinesterases, which are enzymes implicated in neurodegenerative diseases. In one study, a series of 1,3-thiazole compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compound 7 from this series, which features a quinoxaline (B1680401) system, demonstrated the most potent inhibition of AChE with an IC50 value of 91 μM and was found to be three times more selective for AChE over BChE. Another compound, 6 , was identified as a lead inhibitor for BChE with an IC50 value of 195 μM.

Furthermore, some thiazole-based compounds have been designed as monoamine oxidase (MAO) inhibitors. nih.gov In a study of twenty new compounds bearing a thiazole ring, derivatives 3j and 3t , which both contain a dihydroxy moiety on a phenyl ring, were the most active against both MAO-A and MAO-B. nih.gov They exhibited selectivity for MAO-B, with IC50 values of 0.027 ± 0.001 µM and 0.025 ± 0.001 µM, respectively. nih.gov

The inhibitory potential of thiazole derivatives also extends to enzymes involved in cancer progression. For example, some newly synthesized thiazole derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com Compound 4c from one such study demonstrated an IC50 value of 0.15 µM against VEGFR-2. mdpi.com

Table 1: Enzyme Inhibition by Thiazole Derivatives

Compound Target Enzyme IC50 Value Reference
7 Acetylcholinesterase (AChE) 91 μM
6 Butyrylcholinesterase (BChE) 195 μM
3j Monoamine Oxidase B (MAO-B) 0.027 ± 0.001 µM nih.gov
3t Monoamine Oxidase B (MAO-B) 0.025 ± 0.001 µM nih.gov

| 4c | VEGFR-2 | 0.15 µM | mdpi.com |

Receptor Binding Studies and Ligand Efficacy Assessment (In Vitro)

Thiazole and thiadiazole analogs have been identified as potential antagonists for the human adenosine (B11128) A3 receptor. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the thiazole template can significantly enhance binding affinity and selectivity. nih.gov Specifically, a methoxy (B1213986) group at the 4-position of a phenyl ring attached to the thiazole, along with N-acetyl or propionyl substitutions, has been shown to greatly increase the binding affinity for the human adenosine A3 receptor. nih.gov

In another study, a series of thiazole derivatives were evaluated for their binding affinity to the serotonin (B10506) 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease. researchgate.net The in vitro radioligand binding assays showed that the tested compounds displayed promising activity as 5-HT6 antagonists. researchgate.net

Cellular Pathway Modulation and Phenotypic Screening

Thiazole-containing compounds have been shown to modulate various cellular pathways, leading to a range of phenotypic outcomes.

The anti-proliferative activity of thiazole derivatives has been demonstrated in several cancer cell lines. A series of novel 1,3-thiazole amide derivatives of the pentacyclic triterpene Ochraceolide A were synthesized and evaluated against human cancer cell lines. nih.gov The 5-nitrofuramide derivative (2o ) showed significant cytotoxic and anti-proliferative activity against MCF-7, MDA-MB-231, and SiHa cancer cell lines, with IC50 values ranging from 1.6 to 12.7 µM. nih.gov

In a separate study, newly synthesized thiazole derivatives were tested for their ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com Compound 4c was the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com Furthermore, some thiazole derivatives have been investigated as dual inhibitors of EGFR and BRAFV600E, which are key targets in cancer therapy. mdpi.com

Table 2: Anti-Proliferative Activity of Thiazole Derivatives

Compound Cell Line IC50 Value Reference
2o MCF-7, MDA-MB-231, SiHa 1.6 - 12.7 µM nih.gov
4c MCF-7 2.57 ± 0.16 µM mdpi.com

| 4c | HepG2 | 7.26 ± 0.44 µM | mdpi.com |

The thiazole scaffold is present in compounds known to possess anti-inflammatory properties. wisdomlib.orgresearchgate.net The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade. researchgate.net A series of newly synthesized thiazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with compounds 3c and 3d showing up to 44% and 41% inhibition, respectively. wisdomlib.org

Some 1,3-thiazole derivatives have also been investigated for their potential to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-8.

The thiazole nucleus is a key component of many antimicrobial agents. nih.govnih.gov A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were synthesized and screened for their antimicrobial activities. nih.gov Compound 5a , a simple structure with an octyl group and an acetic acid moiety attached to the thiazole ring, demonstrated strong and broad antibacterial and antifungal activities. nih.gov Another study reported that novel bis-thiazole derivatives exhibited significant antimicrobial activity, with the presence of two thiazole moieties linked by a hydrazone group being associated with increased potency. nih.gov

Table 3: Antimicrobial Activity of a Thiazole Acetic Acid Derivative

Compound Activity Note Reference

| 5a | Antibacterial and Antifungal | Showed stronger and broader activity compared to other derivatives in its series. | nih.gov |

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

SAR studies of thiazole derivatives have provided valuable insights for the design of more potent and selective compounds. For antimicrobial thiazole derivatives, the presence of a hydrophobic aliphatic chain and a chlorine atom in the para position on a benzene (B151609) ring have been associated with increased antifungal activity. nih.gov In the case of anti-proliferative thiazole compounds, the presence of two electron-withdrawing chloro groups on a related compound was found to significantly enhance its cytotoxic activity. nih.gov

For enzyme inhibitors, specific substitutions on the thiazole scaffold have been shown to be crucial for activity. For instance, in the development of human adenosine A3 receptor antagonists, a 4-methoxyphenyl (B3050149) group and an aliphatic acyl group on the thiazole template led to a significant increase in affinity and selectivity. nih.gov Similarly, for cholinesterase inhibitors, the addition of a quinoxaline system to the 1,3-thiazole core resulted in more potent and selective AChE inhibition. These SAR findings underscore the versatility of the thiazole ring as a scaffold that can be systematically modified to optimize various biological activities.

Identification and Validation of Specific Molecular Targets and Binding Sites

There are no published studies that identify or validate specific molecular targets or binding sites for 2-(1,2-Thiazol-3-yloxy)acetic acid. Therefore, a data table of its molecular interactions cannot be generated.

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development for Purity, Quantification, and Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile compounds like 2-(1,2-Thiazol-3-yloxy)acetic acid. A typical method for assessing purity and performing quantification involves reversed-phase chromatography. jchr.orgscirp.org Such methods are validated for specificity, precision, accuracy, and linearity to ensure reliable results. researchgate.net Gradient elution is often employed for impurity profiling, allowing for the separation of trace-level impurities that may have different polarities from the main compound.

A standard HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous component (like water with 0.1% formic or acetic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govplos.org Detection is commonly performed using a UV detector at a wavelength where the thiazole (B1198619) ring exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

While this compound is achiral, derivatives or analogues may possess a stereocenter, necessitating enantiomeric separation. Chiral HPLC is the predominant method for this purpose. nih.gov There are two primary strategies for separating enantiomers:

Indirect Method : This involves derivatizing the racemic compound with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., silica (B1680970) gel). nih.govtcichemicals.com

Direct Method : This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for a broad range of chiral compounds. mdpi.com

The choice of mobile phase is critical and can range from normal-phase (e.g., heptane/isopropanol) to reversed-phase and polar organic modes to achieve optimal separation. mdpi.com

Table 2: Hypothetical Chiral HPLC Separation Parameters

ParameterCondition
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Acetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of the two enantiomers

Derivatization can be employed to improve the analytical properties of this compound. The carboxylic acid group is a common target for derivatization to enhance detection sensitivity or alter chromatographic retention. For instance, derivatization with a fluorescent tag allows for highly sensitive fluorescence detection. For LC-MS applications, derivatization can introduce a group that is easily ionizable, significantly improving the signal in mass spectrometry. nih.govelsevierpure.com Reagents like 2-picolylamine can react with the carboxylic acid to form an amide that gives a strong response in positive-ion electrospray ionization (ESI). nih.govelsevierpure.com

Table 3: Potential Derivatization Reagents for this compound

ReagentTarget Functional GroupPurpose
2-Picolylamine (PA) Carboxylic AcidEnhance positive-ion ESI-MS response nih.govelsevierpure.com
Dansyl Chloride Carboxylic Acid (via activation)Fluorescence detection
Aniline Carboxylic AcidUV detection, create derivative for chiral separation researchgate.net
3,5-Dinitrobenzoyl chloride Carboxylic Acid (via activation)UV detection, create derivative for chiral separation nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Profiling (In Vitro)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. rjraap.comnih.gov Since this compound is a non-volatile compound, derivatization is required to convert it into a thermally stable, volatile derivative suitable for GC analysis. The most common derivatization strategy for the carboxylic acid group is esterification, for example, by reaction with methanol (B129727) or ethanol (B145695) to form the corresponding methyl or ethyl ester.

For in vitro metabolic profiling, samples from incubations with liver microsomes or other enzyme systems are extracted. rjraap.com The extracted compounds (parent and metabolites) are then derivatized before GC-MS analysis. semanticscholar.org This allows for the separation and identification of volatile metabolites or derivatized non-volatile metabolites.

Table 4: Example GC-MS Method for Methyl Ester Derivative of this compound

ParameterCondition
Derivatization Esterification with BF3/Methanol
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode Splitless
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification (In Vitro)

LC-MS/MS is the premier analytical tool for trace-level quantification and metabolite identification of compounds like this compound in complex biological matrices. pku.edu.cnnih.gov The technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.

For trace analysis, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. sciex.comnih.gov This involves monitoring a specific precursor ion-to-product ion transition for the target analyte, providing excellent selectivity and sensitivity, with detection limits often in the sub-ng/mL range. nih.gov

For in vitro metabolite identification, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, are employed. mdpi.comresearchgate.net These instruments provide accurate mass measurements of both the parent ion and its fragment ions, which allows for the determination of elemental formulas and the elucidation of metabolite structures. xenofinder.com Common in vitro metabolic reactions that can be identified include oxidation (hydroxylation) and conjugation (e.g., glucuronidation).

Table 5: Potential In Vitro Phase I Metabolites and Their Mass Shifts

Metabolic ReactionMass ChangeExpected Metabolite
Hydroxylation +15.995 DaHydroxy-2-(1,2-thiazol-3-yloxy)acetic acid
Dehydrogenation -2.016 DaUnsaturated derivative
N-Oxidation +15.995 Da2-(1,2-Thiazol-N-oxide-3-yloxy)acetic acid
S-Oxidation +15.995 Da2-(1,2-Thiazol-S-oxide-3-yloxy)acetic acid

The use of stable isotope-labeled (SIL) internal standards is the gold standard for accurate and precise quantification in LC-MS/MS analysis. lucerna-chem.ch A SIL version of this compound, incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is synthesized. nih.govsigmaaldrich.com

This SIL internal standard is chemically identical to the analyte and co-elutes during chromatography but is differentiated by the mass spectrometer due to its higher mass. sigmaaldrich.com By adding a known amount of the SIL internal standard to each sample, it is possible to correct for variability during sample preparation and for matrix-induced ion suppression or enhancement, leading to highly reliable quantitative data. nih.gov

Table 6: Example of Analyte and a Deuterated Internal Standard

CompoundChemical FormulaMonoisotopic Mass (Da)
This compound C₅H₅NO₃S159.00
Deuterated Internal Standard (d₃) C₅H₂D₃NO₃S162.02

Targeted metabolomics is a hypothesis-driven approach that involves the quantitative measurement of a predefined set of metabolites. mayo.edulcms.cz In the context of this compound, a targeted LC-MS/MS method would be developed to simultaneously measure the parent compound and its key expected metabolites. nih.govmdpi.com

This approach provides accurate absolute quantification of specific analytes, often using stable isotope-labeled internal standards for each compound in the panel. mayo.edu Targeted metabolomics can be used to study the compound's metabolic pathway, determine pharmacokinetic properties in in vitro systems, or investigate its effect on specific endogenous metabolic pathways, such as the citric acid cycle or purine (B94841) metabolism. mdpi.comnih.gov

Table 7: Illustrative Targeted Metabolomics Panel using LC-MS/MS (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Parent Compound 160.0114.0
Hydroxy Metabolite 176.0130.0
Glucuronide Conjugate 336.0160.0
Parent Compound-d₃ (IS) 163.0117.0

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research Settings

The development of robust and efficient analytical methods is crucial for the evaluation of novel chemical entities in a research context. For this compound, the creation of spectrophotometric and fluorometric assays suitable for high-throughput screening (HTS) enables the rapid assessment of its biological or biochemical activity in large compound libraries. HTS methodologies leverage automation, miniaturization, and sensitive detection to accelerate scientific research. youtube.com These assays are fundamental in early-stage drug discovery and chemical biology for identifying "hit" compounds that interact with a specific biological target.

Spectrophotometric Assay Development

Spectrophotometric assays are a cornerstone of HTS due to their simplicity, cost-effectiveness, and wide availability in research laboratories. bg.ac.rs These assays rely on the measurement of light absorption by a chromophore in a sample. For a compound like this compound, which may not possess a strong intrinsic chromophore in the visible range, indirect assay formats are typically developed.

A common strategy involves coupling the activity of a target enzyme to the production or consumption of a colored substance. For instance, if investigating the compound as an inhibitor of an oxidoreductase enzyme, a chromogenic substrate that changes color upon reaction could be employed. The thiazole scaffold is a component of compounds with a wide array of biological activities, making them frequent subjects of screening campaigns. nih.gov

Research Findings: The development of spectrophotometric HTS assays for thiazole-containing compounds has been applied in various contexts. For example, in screening for antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a well-established spectrophotometric method. ui.ac.id In this assay, the deep violet DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, a change that is readily quantifiable by measuring the decrease in absorbance at approximately 517 nm. While not a direct measure of interaction with a specific protein target, it represents a high-throughput method for assessing a particular chemical property of a library of compounds, which could include this compound and its analogs. The assay is typically performed in 96-well plates, allowing for the simultaneous testing of numerous compounds. bg.ac.rs

Table 1: Hypothetical Data from a Spectrophotometric HTS Assay for Enzyme Inhibition
Compound IDConcentration (µM)Absorbance at 450 nm% Inhibition
Control (No Inhibitor)N/A1.2540.0
This compound11.1329.7
This compound100.68945.1
This compound1000.15587.6
Reference Inhibitor100.12390.2

Fluorometric Assay Development

Fluorometric assays offer significant advantages over spectrophotometric methods, primarily their enhanced sensitivity, wider dynamic range, and lower potential for interference from colored compounds. ftb.com.hr These assays measure the light emitted from a fluorescent molecule (fluorophore) after it has been excited by light of a specific wavelength.

Research Findings: For thiazole-containing compounds, specific fluorometric methods have been developed. One established method involves a chemical transformation to yield a highly fluorescent product. Fluorescence spectroscopy can be applied to the determination of compounds with thiazole rings by treating them to form thionine, a strongly fluorescent dye. nih.gov This method is reported to be selective for submicrogram quantities of thiazole rings and has a precision of ±2% relative standard deviation (RSD) at a 15 ng/mL concentration level. nih.gov

This principle can be adapted for HTS to quantify the presence of this compound in various experimental endpoints. For example, in a cell-based assay, the uptake or localization of the compound could be quantified by performing this chemical reaction in microplate wells and reading the resulting fluorescence.

Another common HTS strategy is to use a coupled-enzyme system where the final product is fluorogenic. For instance, the deacetylation of a substrate by a histone deacetylase (HDAC) can be coupled to a second enzymatic step where trypsin cleaves the deacetylated substrate, releasing a fluorescent reporter molecule like 7-amino-4-methylcoumarin. core.ac.uk If this compound were being tested as an inhibitor of the primary enzyme, its activity would be measured by a decrease in the fluorescent signal. These assays are well-suited for HTS in 96-well or 384-well formats. uwm.edu

Table 2: Illustrative Data from a Fluorometric HTS Assay
Compound IDConcentration (µM)Relative Fluorescence Units (RFU)Signal-to-Background Ratio
Background (No Enzyme)N/A1581.0
Control (DMSO)N/A18,450116.8
This compound0.116,230102.7
This compound19,87062.5
This compound101,1507.3
Reference Compound19956.3

Potential Research Applications and Future Directions

Development as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. The development of 2-(1,2-Thiazol-3-yloxy)acetic acid as such a tool is a promising area of research. Thiazole-containing compounds are known to interact with a variety of biological targets. By modifying the core structure of this compound, for instance by introducing reporter tags like fluorescent groups or biotin, researchers could create probes to investigate specific cellular processes. These probes could be used to identify and validate new drug targets, and to study the mechanisms of disease at a molecular level.

Role as a Synthetic Building Block in Complex Organic Molecule Assembly

The structure of this compound makes it a valuable starting material for the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, allowing for the attachment of other molecular fragments. The thiazole (B1198619) ring itself can also be functionalized, providing additional points for modification. This versatility makes this compound a useful building block for the construction of libraries of related compounds, which can then be screened for desirable biological activities or material properties.

Exploration in Advanced Materials Science (e.g., Self-Assembly, Polymer Chemistry)

The field of materials science offers intriguing possibilities for the application of this compound. The presence of both a heterocyclic ring and a carboxylic acid group suggests that this molecule could participate in self-assembly processes, forming ordered structures through non-covalent interactions like hydrogen bonding and π-stacking. Such self-assembled materials could have applications in areas like electronics and sensing. Furthermore, the carboxylic acid functionality allows for the incorporation of this molecule into polymer chains, either as a monomer or as a pendant group. The resulting polymers could exhibit unique thermal, mechanical, or optical properties derived from the thiazole component.

Strategies for Further Structural Optimization and Functionalization

To fully explore the potential of this compound, further structural optimization and functionalization are necessary. Structure-activity relationship (SAR) studies, where the structure of the molecule is systematically modified and the effect on a particular property is measured, would be crucial. For example, substituents could be introduced at various positions on the thiazole ring to modulate its electronic properties and steric profile. The length and nature of the linker between the thiazole ring and the carboxylic acid could also be varied. These studies would provide valuable insights into how the molecular structure influences its function, guiding the design of new analogs with enhanced performance for specific applications.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The advancement of automated synthesis and high-throughput screening (HTS) technologies provides a powerful platform for accelerating the discovery and development of new molecules based on the this compound scaffold. Automated synthesis would enable the rapid generation of large libraries of derivatives with diverse structural modifications. These libraries could then be efficiently evaluated using HTS assays to identify compounds with desired biological activities or material properties. This integrated approach would significantly streamline the research and development process, allowing for the rapid identification of lead compounds for further investigation.

Q & A

Q. What are the established synthetic routes for 2-(1,2-Thiazol-3-yloxy)acetic acid derivatives, and how are their structures confirmed?

  • Methodological Answer: Derivatives are typically synthesized by reacting thiazole precursors with chloroacetic acid under reflux conditions. For example, 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids are prepared by heating triazol-3-thiones with chloroacetic acid in ethanol . Structural confirmation involves elemental analysis (C, H, N content), IR spectroscopy (to identify -SH, -COOH, and thiazole ring vibrations), and ¹H NMR (to resolve proton environments). Thin-layer chromatography (TLC) in solvent systems like ethyl acetate/hexane (1:1) is used to confirm purity and individuality .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer:
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹ for carboxylic acids, C-S vibrations at 600–700 cm⁻¹) .
  • ¹H NMR : Resolves proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm, methylene groups adjacent to oxygen at δ 4.0–4.5 ppm) .
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and S .

Q. How can thin-layer chromatography (TLC) be optimized to assess the purity of synthesized derivatives?

  • Methodological Answer: Use silica gel plates with a fluorescent indicator. Optimize solvent systems (e.g., ethyl acetate:hexane or methanol:dichloromethane) to achieve distinct Rf values. Compare spots against reference standards under UV light (254 nm). Multiple solvent systems may be required to resolve polar impurities .

Q. What are the key steps in synthesizing salts of this compound?

  • Methodological Answer: Salts are formed by reacting the carboxylic acid with inorganic bases (e.g., NaOH or KOH) in ethanol. For metal complexes (e.g., Fe²⁺, Cu²⁺), stoichiometric equivalents of metal sulfates are added. Organic salts (e.g., with morpholine) require refluxing the acid with the base in ethanol, followed by crystallization .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the antimicrobial activity of derivatives?

  • Methodological Answer: Substituents like methoxy (-OCH₃) or hydroxybenzyl groups enhance electron density on the thiazole ring, improving interactions with microbial enzymes. For example, 3,4-dimethoxyphenyl derivatives show higher antifungal activity due to increased lipophilicity and membrane penetration. Activity is quantified via MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Staphylococcus aureus .

Q. What experimental strategies can resolve discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer:
  • Standardized bioassays : Use identical microbial strains and growth conditions (e.g., Mueller-Hinton agar for bacteria).
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) and correlate with activity trends.
  • Statistical validation : Apply ANOVA to compare activity data across multiple replicates .

Q. How can computational methods predict the toxicity profile of novel derivatives?

  • Methodological Answer: Tools like TEST (Toxicity Estimation Software Tool) or ProTox-II predict acute toxicity (e.g., LD₅₀) using QSAR (Quantitative Structure-Activity Relationship) models. Input molecular descriptors (e.g., logP, topological polar surface area) to assess hepatotoxicity or mutagenicity risks. Validate predictions with in vitro assays (e.g., MTT tests on HepG2 cells) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer:
  • Reaction optimization : Replace batch reactors with continuous-flow systems to improve heat/mass transfer .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to remove byproducts. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How do reaction kinetics and solvent choice affect synthesis under varying conditions?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution reactions by stabilizing intermediates. Kinetic studies (via GC-MS or in situ IR) reveal pseudo-first-order behavior for thiol-acetic acid coupling. Lower temperatures (0–5°C) reduce side reactions like oxidation .

Q. What methodologies correlate crystallographic data with chemical reactivity?

  • Methodological Answer:
    Single-crystal X-ray diffraction determines bond lengths and angles, highlighting reactive sites (e.g., electron-deficient thiazole rings). For example, shortened C-S bonds in the crystal structure predict susceptibility to nucleophilic attack. Reactivity is validated via hydrolysis experiments under acidic/basic conditions .

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